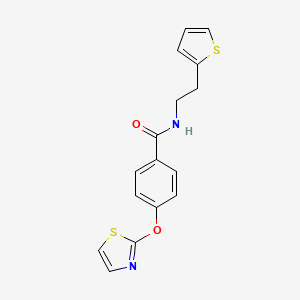

4-(thiazol-2-yloxy)-N-(2-(thiophen-2-yl)ethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

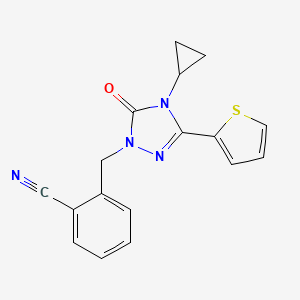

The compound “4-(thiazol-2-yloxy)-N-(2-(thiophen-2-yl)ethyl)benzamide” contains several functional groups including a thiazole ring, a thiophene ring, an ether linkage, and an amide group. These functional groups suggest that this compound could have a variety of chemical properties and potential applications, particularly in the field of medicinal chemistry where heterocyclic compounds like thiazoles and thiophenes are often found in bioactive molecules .

Molecular Structure Analysis

The presence of the thiazole and thiophene rings in the compound suggests that it is likely to be planar or nearly planar. These types of five-membered aromatic rings often contribute to the planarity of molecules, which can be important for interactions with biological targets .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions, while the ether group could potentially undergo reactions with strong acids or bases .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the polar amide group could enhance its solubility in polar solvents, while the aromatic rings could contribute to its stability .科学的研究の応用

- The compound’s derivatives, specifically BTZ-Cz-OH and BTZ-DCz-OH , serve as luminescent materials. These ligands exhibit green emission due to excited-state intramolecular proton transfer (ESIPT) characteristics. When coordinated with boron difluoride complexes (BTZ-Cz-BF and BTZ-DCz-BF ), they display significant blue-shifted and enhanced emission. These materials find successful application as dopant emitters in organic light-emitting diodes (OLEDs). Notably, BTZ-Cz-BF at a 10 wt% doping concentration demonstrates optimal performance, with a maximum luminance of 3940 cd/m², a maximum current efficiency of 8.26 cd/A, and a maximum external quantum efficiency (EQE) of 3.34% .

- A focused library of [4-(2-hydroxyphenyl)thiazol-2-yl]methanones was synthesized as potential inhibitors of type III secretion in Gram-negative bacteria. These compounds serve as bioisosteres of salicylidene acylhydrazides, a known class of type III secretion inhibitors .

- Systematic experimental and theoretical studies have explored the photophysical, electrochemical, and thermal stability properties of ligands and their boron difluoride complexes. The relationship between molecular structure and optoelectronic properties has been revealed. The ligands exhibit dual fluorescence (enol emission and keto emission) in solution, while in solid films, only one emission mode is observed. These insights contribute to the design of novel functional materials .

Luminescent Materials

Type III Secretion Inhibitors

Photophysical and Electrochemical Properties

将来の方向性

特性

IUPAC Name |

4-(1,3-thiazol-2-yloxy)-N-(2-thiophen-2-ylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S2/c19-15(17-8-7-14-2-1-10-21-14)12-3-5-13(6-4-12)20-16-18-9-11-22-16/h1-6,9-11H,7-8H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOQJFLMJTDITPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCNC(=O)C2=CC=C(C=C2)OC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(thiazol-2-yloxy)-N-(2-(thiophen-2-yl)ethyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[(3-fluorobenzoyl)amino]acetate](/img/structure/B2778198.png)

![N-(4-bromo-2-methylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2778202.png)

![7-[(2-Fluorophenyl)methyl]-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2778203.png)

![5-(Bromomethyl)-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B2778209.png)

![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)cyclopropanesulfonamide](/img/structure/B2778218.png)